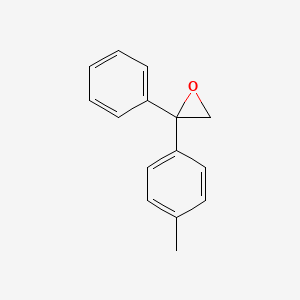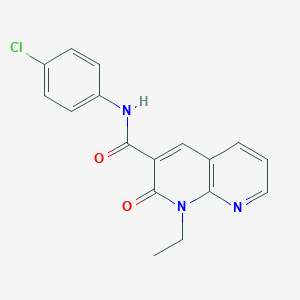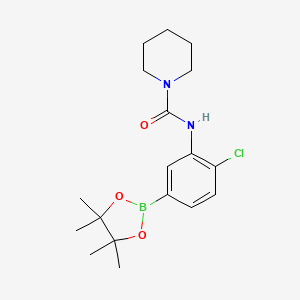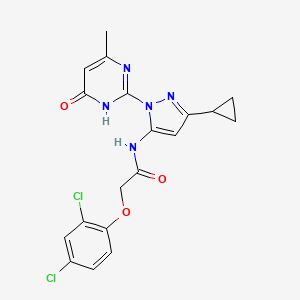![molecular formula C23H28N6O5 B2556317 2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1021123-72-7](/img/structure/B2556317.png)
2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C23H28N6O5 and its molecular weight is 468.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
The compound under discussion has been involved in the synthesis of novel benzodifuranyl compounds and their derivatives, which exhibit significant pharmacological activities. For instance, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl compounds that showed potential as cyclooxygenase-1/2 (COX-1/2) inhibitors with notable analgesic and anti-inflammatory activities. This research highlights the compound's role in creating new molecules with therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity
In the realm of cancer research, the compound has been utilized in the synthesis of derivatives that exhibit antiproliferative effects. Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives showing notable antiproliferative activity against various human cancer cell lines. This suggests the potential of the compound in the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Applications in Heterocyclic Synthesis
The compound also finds applications in the synthesis of diverse heterocyclic compounds. For example, El-Shahawi and El-ziaty (2017) utilized similar compounds as building blocks for creating new furo[2,3-d]pyrimidin-4(3H)-one derivatives, expanding the scope of heterocyclic chemistry and its applications in various scientific fields (El-Shahawi & El-ziaty, 2017).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds has also been conducted. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, which showed promising antimicrobial activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Eigenschaften
IUPAC Name |
2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O5/c1-14(2)25-17(30)13-29-22(32)18-19(15(3)12-24-20(18)26(4)23(29)33)27-7-9-28(10-8-27)21(31)16-6-5-11-34-16/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKQHJYIJKJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)N(C(=O)N2C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)




![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)


